molecular formula C18H11ClMnN2O6S B1580503 2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy- CAS No. 5280-66-0

2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-

Cat. No. B1580503
CAS RN: 5280-66-0
M. Wt: 473.7 g/mol
InChI Key: FXKOYCHIRMCIOR-UHFFFAOYSA-L
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Description

This compound is a derivative of 2-Naphthalenecarboxylic acid . It has a complex structure that includes a naphthalene ring, a carboxylic acid group, a chloro group, a methyl group, a sulfo group, and an azo group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of various functional groups. Unfortunately, the exact structure is not available in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It’s known that it’s a derivative of 2-Naphthalenecarboxylic acid, which has a molecular weight of 172.1800 .

Scientific Research Applications

Naphthalene Metabolites as Biomarkers

Research highlights the significance of naphthalene and its metabolites as vital biomarkers for assessing exposure to polycyclic aromatic hydrocarbons (PAHs). In occupational environments, especially those involving creosote and other PAH-rich work conditions, metabolites like 1,2-dihydroxynaphthalene (1,2-DHN) and naphthylmercapturic acid (1- and 2-NMA) have been proven to be effective in biomonitoring studies to characterize naphthalene exposure. These biomarkers showcase significant correlations, suggesting naphthalene as a common exposure source. Additionally, the urinary levels of these biomarkers are highly correlated with airborne levels of naphthalene, supporting their validity as exposure metrics (Klotz et al., 2018).

Implications in Human Health

Studies have elucidated the intricate relationship between naphthalene exposure and various health risks. For instance, maternal urinary metabolites of naphthalene, such as 2-hydroxynaphthalene, have been associated with adverse birth outcomes, hinting at its potential impact on fetal brain development and newborn health outcomes (Nie et al., 2018). Moreover, naphthalene exposure has been linked with cardiometabolic health risks, including obesity, metabolic syndrome, type 2 diabetes, hypertension, and dyslipidemia (Ranjbar et al., 2015).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

Future Directions

The future directions for the use and study of this compound are not specified in the available resources. Its potential applications would likely depend on its physical and chemical properties, as well as the specific context of use .

properties

IUPAC Name

4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O6S/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24/h2-8,22H,1H3,(H,23,24)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNMMJSXOXXHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065994
Record name C.I. Pigment Red 48
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Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-

CAS RN

16013-44-8, 5280-66-0
Record name 4-[2-(5-Chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-2-naphthalenecarboxylic acid
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Record name Pigment Red 48
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Record name 2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-
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Record name Manganate(1-), [4-[2-[5-chloro-4-methyl-2-(sulfo-.kappa.O)phenyl]diazenyl-.kappa.N1]-3-(hydroxy-.kappa.O)-2-naphthalenecarboxylato(3-)]-, hydrogen (1:1)
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Record name C.I. Pigment Red 48
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Manganese, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthalenecarboxylic acid complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.730
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Record name 4-[(5-chloro-4-methyl-2-sulphophenyl)azo]-3-hydroxy-2-naphthoic acid
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Record name PIGMENT RED 48 FREE ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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